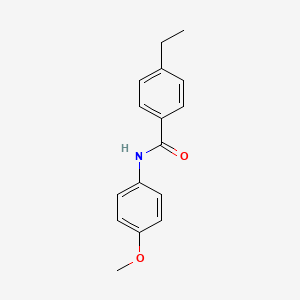

Benzamide, N-(4-methoxyphenyl)-4-ethyl-

Description

Benzamide, N-(4-methoxyphenyl)-4-ethyl- (IUPAC name: 4-Ethyl-N-(4-methoxyphenyl)benzamide) is a benzamide derivative characterized by a 4-ethyl substituent on the benzoyl ring and a 4-methoxyphenyl group attached to the amide nitrogen. Key properties include:

- Molecular formula: C₁₆H₁₇NO₂

- Molecular weight: 255.31 g/mol

- Structure: Features a planar benzamide core with hydrophobic (ethyl) and electron-donating (methoxy) substituents, influencing solubility and reactivity .

This compound’s structural simplicity contrasts with more complex analogues, making it a baseline for comparing pharmacological and physicochemical behaviors.

Properties

CAS No. |

212209-97-7 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-ethyl-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

JGVYSRRKCKDZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be achieved through the condensation of 4-ethylbenzoic acid with 4-methoxyaniline. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-ethylbenzoic acid+4-methoxyanilineDCC4-ethyl-N-(4-methoxyphenyl)benzamide

Industrial Production Methods

In an industrial setting, the synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and reaction time to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).

Major Products

Oxidation: 4-ethyl-N-(4-hydroxyphenyl)benzamide

Reduction: 4-ethyl-N-(4-methoxyphenyl)benzylamine

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-ethyl-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The methoxy and ethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The table below summarizes critical differences between the target compound and selected analogues:

Key Observations:

- Steric and Electronic Effects : The 4-ethyl group in the target compound enhances hydrophobicity compared to simpler analogues like 3t . In contrast, acryloyl (compound 29 ) and imidazole (compound 4e ) groups introduce conjugated systems or heterocycles, altering electronic profiles and binding affinities .

- Melting Points : Higher melting points in compounds 29 (284–286°C) and 4e (262–265°C) suggest greater crystallinity due to rigid substituents (e.g., acryloyl, imidazole) .

- Molecular Weight : Bulkier analogues like LMM5 (476.55 g/mol) may face bioavailability challenges compared to the target compound (255.31 g/mol) .

Biological Activity

Benzamide, N-(4-methoxyphenyl)-4-ethyl- is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzamide, N-(4-methoxyphenyl)-4-ethyl- features an amide functional group attached to a para-substituted methoxyphenyl group and an ethyl side chain. Its molecular formula is . The methoxy group enhances lipophilicity, which may increase its bioavailability and interaction with biological targets.

Biological Activity

Research indicates that benzamide derivatives, including N-(4-methoxyphenyl)-4-ethyl-, exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have shown significant antiproliferative effects against cancer cell lines. For instance, certain benzamide derivatives have been tested for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Some studies have focused on the potential of aminobenzamide scaffolds to inhibit DPP-IV, an enzyme involved in glucose metabolism. Compounds derived from this scaffold demonstrated varying degrees of inhibition, suggesting that N-(4-methoxyphenyl)-4-ethyl- could also possess similar properties .

The mechanisms through which benzamide derivatives exert their biological effects are complex and often involve interactions with specific enzymes or cellular pathways:

- Tubulin Interaction : Compounds that inhibit tubulin polymerization can disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been observed in various studies involving related compounds .

- Enzyme Inhibition : The ability to inhibit DPP-IV suggests a role in managing blood sugar levels, making these compounds potential candidates for diabetes treatment. The binding affinity and specificity of these compounds towards DPP-IV are critical for their efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzamide derivatives. Below is a summary of key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.